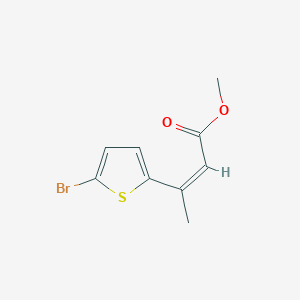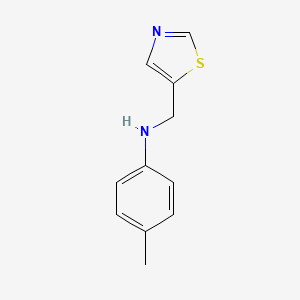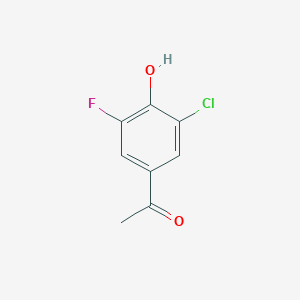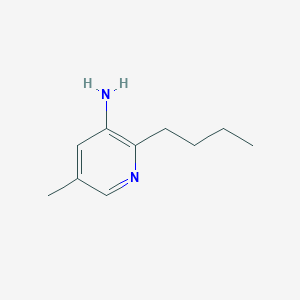
2-Butyl-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This particular compound is characterized by the presence of a butyl group at the second position, a methyl group at the fifth position, and an amine group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with butylboronic acid in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the α-methylation of pyridines using a continuous flow system with a Raney nickel catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-Butyl-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as biofilm inhibitors and anti-thrombolytic agents.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-Butyl-5-methylpyridin-3-amine and its derivatives involves interactions with specific molecular targets. For instance, the compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied. Density functional theory (DFT) studies have been used to investigate the molecular interactions and potential reaction pathways .
Comparison with Similar Compounds
2-Methylpyridin-3-amine: Lacks the butyl group, resulting in different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of a butyl group, used in Suzuki cross-coupling reactions.
2-Butylpyridine: Lacks the amine group, leading to different biological and chemical properties.
Uniqueness: 2-Butyl-5-methylpyridin-3-amine is unique due to the combination of its butyl and methyl substituents along with the amine group. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-butyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-10-9(11)6-8(2)7-12-10/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
HUWAUMKQFQJLHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


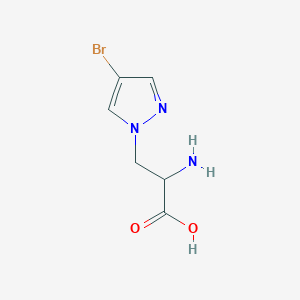
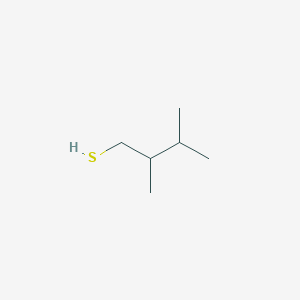
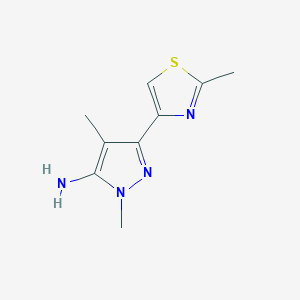
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

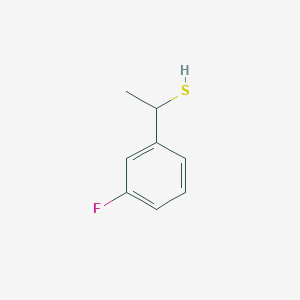

![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
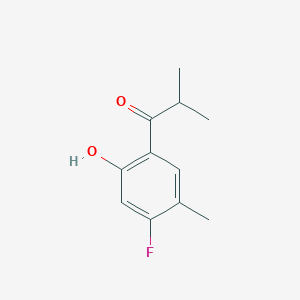
![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

